2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group and an oxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with oxolan-2-ylmethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-{N’-[(1E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-phenylformamide
- N-[(1E)-1-{N’-[(1E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(2,5-dimethoxyphenyl)eth-1-en-1-yl]benzamide
Comparison: Compared to similar compounds, 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE is unique due to its specific structural features, such as the presence of the oxolan-2-yl moiety. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C14H15Cl2N3O3 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C14H15Cl2N3O3/c15-11-4-1-5-12(16)10(11)8-18-19-14(21)13(20)17-7-9-3-2-6-22-9/h1,4-5,8-9H,2-3,6-7H2,(H,17,20)(H,19,21)/b18-8+ |
InChI Key |
HNMQOYKGIZHBFP-QGMBQPNBSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.